![molecular formula C11H9NO3 B11895200 8-Methoxy-2-methylquinoline-5,6-dione CAS No. 120051-18-5](/img/structure/B11895200.png)
8-Methoxy-2-methylquinoline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-methylquinoline-5,6-dione is a heterocyclic aromatic compound with the molecular formula C11H9NO3 . It is a derivative of quinoline, a structure known for its significant role in medicinal and industrial chemistry . The compound features a quinoline core substituted with methoxy and methyl groups, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methylquinoline-5,6-dione typically involves the functionalization of the quinoline core. One common method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . For instance, the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives with nucleophilic fluoride is a notable synthetic route .
Industrial Production Methods: Industrial production methods for this compound often leverage scalable and environmentally friendly processes. These include the use of ultrasound irradiation reactions and green solvents to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-2-methylquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-methylquinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-methylquinoline-5,6-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may interact with DNA or proteins, disrupting their normal function and leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
8-Methoxyquinoline: Similar in structure but lacks the methyl group.
2-Methylquinoline: Lacks the methoxy group but shares the methyl substitution.
Quinoline-5,6-dione: Lacks both methoxy and methyl groups but retains the quinoline core.
Uniqueness: 8-Methoxy-2-methylquinoline-5,6-dione stands out due to its unique combination of methoxy and methyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
120051-18-5 |
---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
8-methoxy-2-methylquinoline-5,6-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-3-4-7-10(12-6)9(15-2)5-8(13)11(7)14/h3-5H,1-2H3 |
InChI-Schlüssel |
MIRKLMFVYJGYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=O)C(=O)C=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.